lacto-N-neotetraose

Catalog No.
S9017083
CAS No.
M.F
C26H45NO21
M. Wt
707.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lacto-N-neotetraose

Product Name

lacto-N-neotetraose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1

InChI Key

IEQCXFNWPAHHQR-YKLSGRGUSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc is an amino tetrasaccharide comprising residues of galactose, N-acetylglucosamine, galactose and glucose in a linear sequence, all joined by beta-linkages. It is an amino tetrasaccharide and a glucosamine oligosaccharide.

Lacto-N-neotetraose is a linear tetrasaccharide with the chemical structure Galβ1→4GlcNAcβ1→3Galβ1→4Glc. It is classified as a human milk oligosaccharide, which plays a significant role in infant nutrition and development. This compound is notable for its unique structure, which consists of two galactose units, one N-acetylglucosamine unit, and one glucose unit. Lacto-N-neotetraose is produced naturally in human breast milk and is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria in infants .

. These include glycosylation reactions where activated sugar donors react with acceptors to form glycosidic bonds. The total synthesis can be accomplished using either linear or convergent strategies. In the linear approach, a series of sequential glycosylation reactions are performed, while the convergent method involves assembling the tetrasaccharide from smaller oligosaccharide fragments .

Key steps in the synthesis include:

  • Activation of sugar donors using various leaving groups.
  • Protection and deprotection of hydroxyl groups to facilitate selective reactions.
  • Final hydrogenation steps to remove protecting groups and yield the target tetrasaccharide .

Lacto-N-neotetraose exhibits several biological activities that contribute to its significance in nutrition:

  • Prebiotic Effects: It supports the growth of beneficial gut microbiota, such as Bifidobacteria, which are crucial for infant health .
  • Immune Modulation: This oligosaccharide may play a role in modulating immune responses, potentially reducing the risk of infections in infants .
  • Antimicrobial Properties: Lacto-N-neotetraose can inhibit the adhesion of pathogens to intestinal cells, providing a protective effect against infections .

The synthesis of lacto-N-neotetraose can be achieved through several methods:

  • Chemical Synthesis: This involves stepwise glycosylation reactions using protected sugar derivatives. Both linear and convergent synthetic strategies have been employed successfully.
  • Biotechnological Methods: Fermentation processes using genetically modified strains of Escherichia coli have been developed to produce lacto-N-neotetraose efficiently. These methods utilize specific enzymes to catalyze the formation of glycosidic bonds under controlled conditions .

Lacto-N-neotetraose has various applications, particularly in:

  • Infant Formulas: It is added to infant formulas to mimic the composition of human breast milk, enhancing the nutritional profile and promoting gut health.
  • Functional Foods: Its prebiotic properties make it a valuable ingredient in functional foods aimed at improving digestive health.
  • Pharmaceuticals: Research into its potential therapeutic effects continues, particularly concerning its role in immune modulation and infection prevention .

Studies have shown that lacto-N-neotetraose interacts with various gut microbiota species, enhancing their growth and activity. For example:

  • It selectively promotes the proliferation of beneficial bacteria while inhibiting pathogenic strains.
  • Research indicates that lacto-N-neotetraose can influence metabolic pathways in gut bacteria, leading to improved health outcomes .

Lacto-N-neotetraose shares structural similarities with other human milk oligosaccharides but has unique characteristics that set it apart. Here are some similar compounds:

Compound NameStructureUnique Features
Lacto-N-triose IIGalβ1→4GlcNAcβ1→3GalShorter chain length compared to lacto-N-neotetraose
Lacto-N-tetraoseGalβ1→4GlcNAcβ1→3Galβ1→4GlcContains an additional galactose unit
3'-SialyllactoseNeu5Acα2→3Galβ1→4GlcContains sialic acid, impacting its biological activity
Lacto-N-fucopentaoseFucα1→2Galβ1→4GlcNAcβ1→3GalContains fucose, altering its interaction with receptors

Molecular Architecture and Isomeric Variations

Comparative Stereochemistry with Lacto-N-tetraose (LNT)

LNnT and its structural isomer lacto-N-tetraose (LNT) share an identical monosaccharide composition: D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), D-galactose, and D-glucose (Glc) [1] [2]. However, their glycosidic linkage patterns diverge, resulting in distinct biological activities. In LNT, the GlcNAc residue connects to the first Gal via a β1-3 linkage, followed by a β1-3 bond to the second Gal [4]. Conversely, LNnT features a β1-4 linkage between GlcNAc and the second Gal, positioning it as a Type II chain oligosaccharide [2] [5]. This subtle stereochemical difference alters receptor binding affinities, enabling LNnT to interact preferentially with pathogens expressing Type II glycotopes [1] [3].

Table 1: Structural Comparison of LNT and LNnT

FeatureLNTLNnT
Core StructureGalβ1-3GlcNAcβ1-3Galβ1-4GlcGalβ1-4GlcNAcβ1-3Galβ1-4Glc
Glycosidic Linkagesβ1-3, β1-3, β1-4β1-4, β1-3, β1-4
Chain ClassificationType IType II

Type II Chain Classification and β-Linkage Configurations

As a Type II chain HMO, LNnT contains the defining Galβ1-4GlcNAc motif, which mimics Lewis x and sialyl-Lewis x antigens on host cell surfaces [2] [5]. This structural mimicry underlies its antiadhesive properties, as pathogens competitively bind to LNnT instead of intestinal epithelia [1] [3]. The β-configuration of all glycosidic bonds ensures resistance to enzymatic hydrolysis in the upper gastrointestinal tract, allowing intact LNnT to reach the colon and exert prebiotic effects [3] [5].

Physicochemical Properties

Solubility and Stability Under Physiological Conditions

LNnT exhibits high water solubility (>50 mg/mL at 25°C) due to its polar hydroxyl and acetamido groups, facilitating integration into infant formula [5]. In aqueous solution, it remains stable across a pH range of 3–8 and temperatures up to 100°C, making it suitable for pasteurization processes [1] [5]. However, prolonged exposure to alkaline conditions (pH > 9) induces β-elimination reactions, cleaving glycosidic bonds [5].

Reducing Sugar Characteristics and Reactivity

The terminal glucose unit in LNnT retains a free anomeric center, classifying it as a reducing sugar [1] [4]. This reactivity enables participation in Maillard reactions with amino acids at elevated temperatures, generating advanced glycation end-products (AGEs) [4]. In physiological environments, LNnT’s reducing capacity facilitates antioxidant activity by scavenging free radicals, though this remains secondary to its primary prebiotic function [1] [3].

Key Reactivity Pathways:

  • Maillard Reaction:
    $$ \text{LNnT} + \text{Lysine} \rightarrow \text{Amadori Products} \rightarrow \text{AGEs} $$ [4]
  • Redox Cycling:
    $$ \text{LNnT} + \text{O}2^- \rightarrow \text{Oxidized LNnT} + \text{H}2\text{O}_2 $$ [1]

XLogP3

-8.5

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

14

Exact Mass

707.24840744 g/mol

Monoisotopic Mass

707.24840744 g/mol

Heavy Atom Count

48

Dates

Last modified: 02-18-2024

Explore Compound Types